2,3-Dichloro-6-nitrobenzenesulfonamide
Overview
Description
2,3-Dichloro-6-nitrobenzenesulfonamide is an organic compound used in scientific research. It is an aromatic sulfonamide, a type of compound that contains a sulfonyl group, an oxygen atom attached to a sulfur atom, and an amide group, a nitrogen atom attached to a carbon atom. It is also known as DCNB, a common abbreviation. This compound is used in a variety of applications, including synthesis, biochemical research, and laboratory experiments.
Scientific Research Applications
2,3-Dichloro-6-nitrobenzenesulfonamide is used in scientific research for a variety of purposes. It is used in organic synthesis to prepare other compounds, such as 2,3-dichloro-5-nitrobenzenesulfonamide and 2,3-dichloro-4-nitrobenzenesulfonamide. It is also used in biochemical research to study the effects of sulfonamides on enzymes, proteins, and other molecules. In addition, it is used in laboratory experiments to study the mechanism of action of various compounds.
Mechanism Of Action
2,3-Dichloro-6-nitrobenzenesulfonamide is believed to act as an inhibitor of enzymes. It is thought to bind to the active site of the enzyme, blocking the binding of the substrate to the enzyme. This prevents the enzyme from catalyzing the reaction, thus inhibiting the enzyme's activity.
Biochemical And Physiological Effects
2,3-Dichloro-6-nitrobenzenesulfonamide has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to have anticancer activity, as it has been found to inhibit the growth of certain cancer cells. In addition, it has been found to have anti-inflammatory and antioxidant effects.
Advantages And Limitations For Lab Experiments
2,3-Dichloro-6-nitrobenzenesulfonamide is a useful compound for laboratory experiments due to its availability and low cost. It is also relatively easy to synthesize, making it a good choice for experiments that require the synthesis of compounds. However, it is not as potent as other compounds, and its effects may be limited in certain experiments.
Future Directions
The future directions for 2,3-Dichloro-6-nitrobenzenesulfonamide include further research into its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further studies could be done to explore its potential as an inhibitor of enzymes, as well as its potential as an anticancer agent. Finally, further research could be done to explore its potential as an antioxidant and anti-inflammatory agent.
properties
IUPAC Name |
2,3-dichloro-6-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O4S/c7-3-1-2-4(10(11)12)6(5(3)8)15(9,13)14/h1-2H,(H2,9,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVTVDRJQSVXQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])S(=O)(=O)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-6-nitrobenzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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